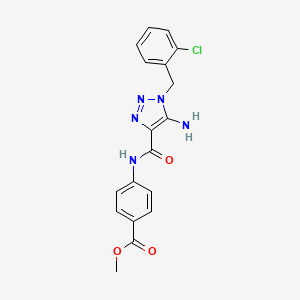

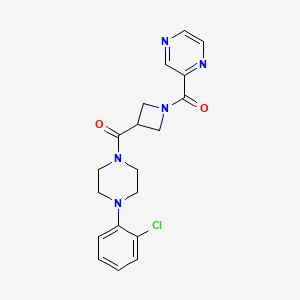

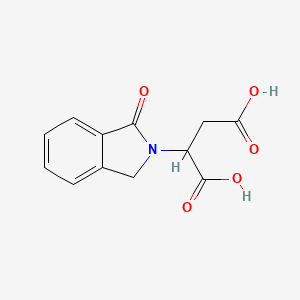

methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MABC and is synthesized using a specific method. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of various 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Biological Activity of Schiff Base Sulfur Ether Derivatives

Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, demonstrating significant antifungal activity against pathogens at certain concentrations (Yu-gu, 2015).

Molecular and Electronic Analysis

Beytur and Avinca (2021) conducted a detailed analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, comparing experimental and theoretical values of electronic, nonlinear optical properties, and spectroscopic properties (Beytur & Avinca, 2021).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles and their derivatives for anti-influenza A virus activity, identifying compounds with significant antiviral activities against the bird flu influenza (H5N1) (Hebishy et al., 2020).

Ruthenium-catalyzed Synthesis

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of protected versions of triazole amino acids, which could be used to create HSP90 inhibitors showing remarkable inhibition activity (Ferrini et al., 2015).

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core, like “methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate”, are often associated with a wide range of biological activities. They can interact with various enzymes and receptors in the body due to their ability to form hydrogen bonds and aromatic interactions .

Mode of Action

The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions. The presence of the amino and carboxamido groups might enhance the compound’s ability to form these interactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Compounds with a 1,2,3-triazole core have been associated with a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the methyl and chlorobenzyl groups might influence these properties .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. Potential effects could include the inhibition of enzyme activity, the modulation of receptor signaling, or the induction of cell death in certain cell types .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by interactions with other molecules in the body .

properties

IUPAC Name |

methyl 4-[[5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3/c1-27-18(26)11-6-8-13(9-7-11)21-17(25)15-16(20)24(23-22-15)10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQVABULRFXARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)

![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)

![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)

![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)